

# gamma-Phenyl-gamma-butyrolactone CAS number and chemical identifiers

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## Compound of Interest

Compound Name:	gamma-Phenyl-gamma-butyrolactone
Cat. No.:	B093556

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## An In-Depth Technical Guide to $\gamma$ -Phenyl- $\gamma$ -butyrolactone

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with  $\gamma$ -Phenyl- $\gamma$ -butyrolactone. It provides an in-depth exploration of its chemical identity, synthesis, analytical characterization, and potential applications, grounded in established scientific literature and validated methodologies.

## Introduction and Significance

$\gamma$ -Phenyl- $\gamma$ -butyrolactone, systematically known as 5-phenyloxolan-2-one, is a five-membered lactone featuring a phenyl substituent at the gamma position. This structural motif is of significant interest in medicinal and synthetic chemistry. The  $\gamma$ -butyrolactone core is a "privileged structure," appearing in numerous natural products and FDA-approved drugs, where it contributes to a wide spectrum of pharmacological activities, including anti-inflammatory, antibiotic, and anticancer effects.<sup>[1]</sup> The presence of the phenyl group at the C5 position imparts specific stereochemical and electronic properties, making it a valuable intermediate for creating complex molecular architectures and a target for investigating structure-activity relationships in drug discovery. This guide aims to consolidate the core technical data and procedural knowledge required to effectively work with and exploit the potential of this compound.

# Core Chemical Identifiers and Properties

A precise understanding of a compound's identity is the foundation of reproducible science. The key identifiers and physicochemical properties for  $\gamma$ -Phenyl- $\gamma$ -butyrolactone are summarized below, compiled from authoritative chemical databases.

## Chemical Identification

A comprehensive list of identifiers is crucial for unambiguous database searching and regulatory compliance.

Identifier	Value	Source
CAS Number	1008-76-0	PubChem[2], Sigma-Aldrich[1]
IUPAC Name	5-phenyloxolan-2-one	PubChem[2]
Molecular Formula	$C_{10}H_{10}O_2$	PubChem[2], Santa Cruz Biotechnology[3]
Molecular Weight	162.19 g/mol	Sigma-Aldrich[1], Santa Cruz Biotechnology[3]
Canonical SMILES	$C1CC(=O)OC1C2=CC=CC=C2$	PubChem[2]
InChI Key	AEUULUMEYIPECD-UHFFFAOYSA-N	PubChem[2], Sigma-Aldrich[1]
EC Number	213-761-0	Sigma-Aldrich[1]
Synonyms	5-Phenylhydrofuran-2(3H)-one, 4-Phenylbutyrolactone, 4-Phenyl-4-hydroxybutanoic acid lactone	PubChem[2]

## Physicochemical Properties

These properties are fundamental for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

Property	Value	Source
Physical State	White to off-white solid	Cole-Parmer[4], TCI America[4]
Melting Point	36-37 °C	Sigma-Aldrich[1], ChemicalBook[5]
Boiling Point	306 °C	Sigma-Aldrich[1], ChemicalBook[5]
Density	1.155 g/mL at 25 °C	Sigma-Aldrich[1], ChemicalBook[5]
Water Solubility	Insoluble	ChemicalBook[5]
logP (XLogP3)	1.7	PubChem[2]

## Synthesis and Mechanistic Rationale

The synthesis of  $\gamma$ -Phenyl- $\gamma$ -butyrolactone can be achieved through various routes. One of the most direct and efficient laboratory-scale methods is the catalytic aerobic oxidation of 1-Phenyl-1,4-butanediol. This method offers high yield and utilizes mild reaction conditions.

## Synthesis Protocol: Catalytic Oxidation of 1-Phenyl-1,4-butanediol

This protocol is based on a method demonstrating high conversion and yield.[6] The causality behind this choice of protocol lies in its efficiency and the use of a readily available starting material. The catalytic system, employing Iron(III) nitrate and a nitroxyl radical co-catalyst like ABNO (9-azabicyclo[3.3.1]nonane-N-oxyl), facilitates the selective oxidation of the primary alcohol to a carboxylic acid, which then undergoes intramolecular cyclization (lactonization) under the reaction conditions.

### Materials and Reagents:

- 1-Phenyl-1,4-butanediol (1 mmol, 166 mg)
- Iron(III) nitrate nonahydrate ( $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ ) (0.1 mmol, 40.4 mg, 10 mol%)

- 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) (0.05 mmol, 7 mg, 5 mol%)
- Acetonitrile ( $\text{CH}_3\text{CN}$ ) (2 mL)
- 10 mL reaction tube with a magnetic stir bar
- Standard laboratory glassware for workup and purification

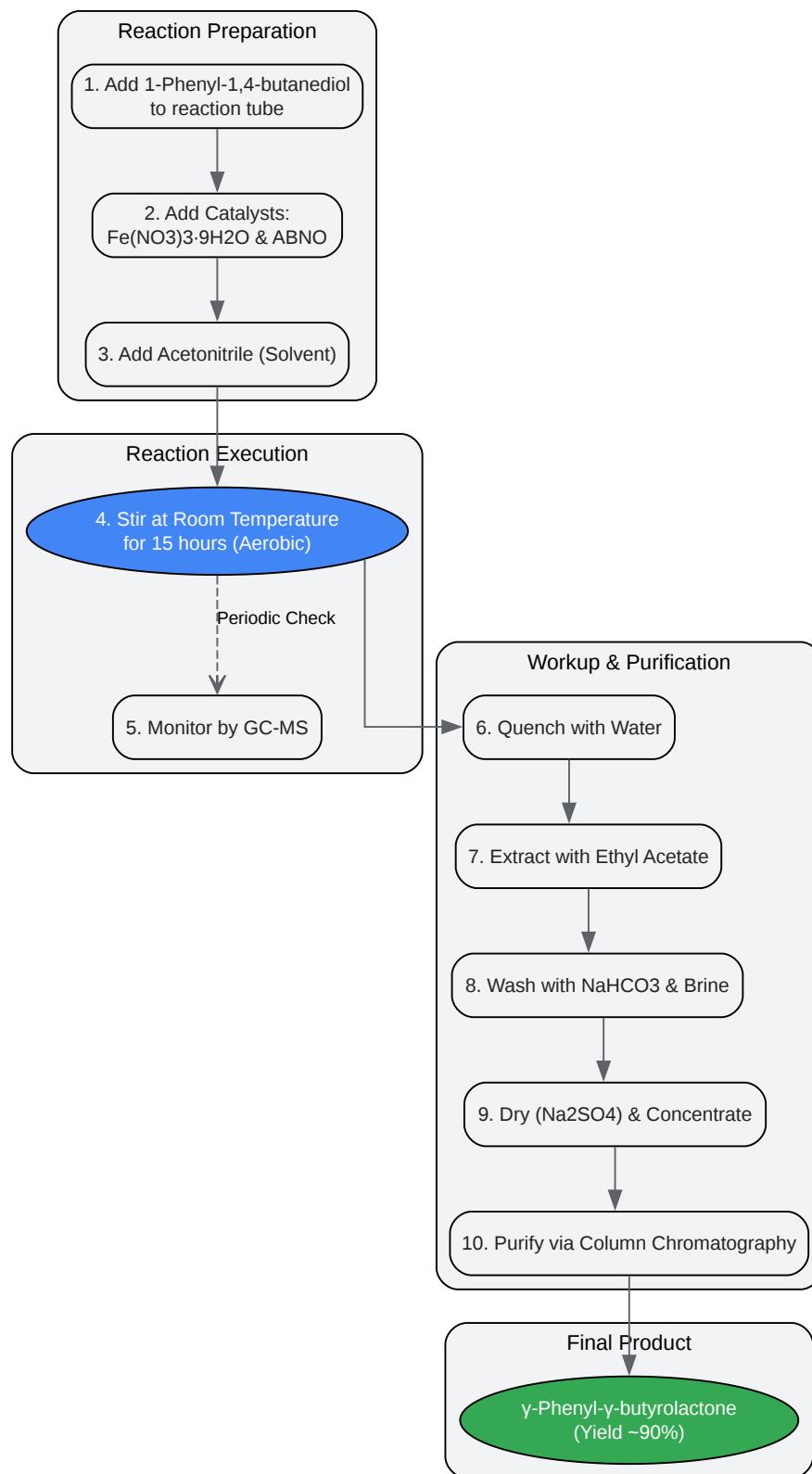
#### Step-by-Step Procedure:

- Reaction Setup: To a 10 mL reaction tube containing a magnetic stir bar, add 1-Phenyl-1,4-butanediol (166 mg, 1 mmol).
- Catalyst Addition: Sequentially add Iron(III) nitrate nonahydrate (40.4 mg, 10 mol%) and ABNO (7 mg, 5 mol%) to the reaction tube.
- Solvent Addition: Add 2 mL of acetonitrile to the tube.
- Reaction Execution: Seal the tube and stir the mixture at room temperature (approx. 20 °C). The reaction is aerobic and utilizes atmospheric oxygen.
- Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS), by periodically analyzing small aliquots. The reaction is typically complete within 15 hours.
- Workup: Upon completion (indicated by the consumption of the starting material), quench the reaction by adding 10 mL of water.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
- Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 15 mL) followed by brine (1 x 15 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure  $\gamma$ -Phenyl- $\gamma$ -butyrolactone. The reported yield for this method is approximately 90%.[\[6\]](#)

## Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

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Caption: Workflow for the synthesis of  $\gamma$ -Phenyl- $\gamma$ -butyrolactone.

# Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system where each technique offers complementary information.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

- $^1\text{H}$  NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For  $\gamma$ -Phenyl- $\gamma$ -butyrolactone, one would expect complex multiplets for the aliphatic protons on the lactone ring and signals in the aromatic region (typically 7.2-7.4 ppm) for the phenyl group protons. The proton at the chiral center (C5) would appear as a distinct multiplet, coupled to the adjacent methylene protons. [\[7\]](#)
- $^{13}\text{C}$  NMR (Carbon NMR): The carbon spectrum will show distinct signals for each unique carbon atom. Key expected signals include the carbonyl carbon of the lactone (around 177 ppm), the carbons of the phenyl ring (125-140 ppm), the chiral C5 carbon attached to the oxygen and phenyl group, and the two aliphatic carbons of the lactone ring.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic absorption band for  $\gamma$ -Phenyl- $\gamma$ -butyrolactone is a strong C=O (carbonyl) stretch from the lactone ester group, typically appearing around  $1770\text{ cm}^{-1}$ . Additional bands corresponding to C-O stretching and the aromatic C=C bonds of the phenyl ring will also be present.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For  $\gamma$ -Phenyl- $\gamma$ -butyrolactone (MW = 162.19), the electron ionization (EI) mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z} = 162$ . A

prominent fragment ion peak would likely be observed at  $m/z = 105$ , corresponding to the loss of the lactone portion and formation of a stable benzoyl cation.[\[2\]](#)

## Applications and Research Directions

The  $\gamma$ -butyrolactone scaffold is a cornerstone in medicinal chemistry. While research on  $\gamma$ -Phenyl- $\gamma$ -butyrolactone itself is specific, its structural class is highly relevant in drug development.

- **Intermediate for Bioactive Molecules:**  $\gamma$ -butyrolactones are key intermediates in the synthesis of numerous biologically active compounds. For example, substituted  $\beta$ -butyrolactones are precursors to important drugs like the anticonvulsant pregabalin.[\[3\]](#)  $\gamma$ -Phenyl- $\gamma$ -butyrolactone serves as a valuable building block for accessing more complex molecules with potential therapeutic value.
- **Neurological Activity Research:** Structurally related compounds, such as  $\gamma$ -ethyl- $\gamma$ -phenyl-butyrolactone, have been investigated for anticonvulsant and hypnotic properties, suggesting that the  $\gamma$ -phenyl-lactone scaffold may be a promising starting point for developing novel central nervous system (CNS) agents.
- **Antimicrobial and Enzyme Inhibition Studies:** Furanone derivatives, the broader chemical class to which this compound belongs, have been explored for various biological activities. For instance, some 5-phenyl-2-furan derivatives have been identified as potent inhibitors of *E. coli*  $\beta$ -glucuronidase, an enzyme implicated in drug-induced gastrointestinal toxicity.[\[8\]](#) Other studies have investigated related structures for their antimicrobial properties.[\[7\]](#)

## Safety and Handling

Adherence to proper safety protocols is essential when handling any chemical compound. The following information is synthesized from available Safety Data Sheets (SDS).

- **Hazard Identification:** May cause eye, skin, and respiratory tract irritation.[\[4\]](#) The toxicological properties have not been fully investigated.[\[4\]](#)
- **First Aid Measures:**

- Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[4][6]
- Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing.[4][6]
- Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [4][6]
- Ingestion: Do NOT induce vomiting. If conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[4][6]
- Handling and Storage: Handle in a well-ventilated area or within a closed system like a fume hood.[6] Avoid contact with skin, eyes, and clothing.[6] Store in a dry, cool, and well-ventilated place in a tightly sealed container.[6]
- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

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